molecular formula C11H22O4 B1677413 2,3-Dihydroxypropyl octanoate CAS No. 502-54-5

2,3-Dihydroxypropyl octanoate

Cat. No. B1677413
CAS RN: 502-54-5
M. Wt: 218.29 g/mol
InChI Key: GHBFNMLVSPCDGN-UHFFFAOYSA-N
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Description

“2,3-Dihydroxypropyl octanoate”, also known as Monocaprylin or Monoctanoin, is a chemical compound with the molecular formula C11H22O4 . It is a 1-monoglyceride that has octanoyl as the acyl group . It exhibits excellent antibacterial activity against Staphylococcus aureus and Escherichia coli .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydroxypropyl octanoate” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 36 bonds. There are 14 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, 1 ester (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The molecular weight of “2,3-Dihydroxypropyl octanoate” is 218.29 g/mol . The IUPAC name is 2,3-dihydroxypropyl octanoate .

Scientific Research Applications

Polymer Modification and Synthesis

  • Star-Shaped Poly(ɛ-caprolactone) Synthesis : Utilizing a polyhedral oligomeric silsesquioxane (POSS) framework modified with 2,3-dihydroxypropyl groups, researchers developed star poly(ɛ-caprolactone) with enhanced melting temperatures and crystallization rates. This approach demonstrates the potential of 2,3-dihydroxypropyl octanoate derivatives in synthesizing advanced polymers with modified properties (Liu, Yang, Zhang, & Zheng, 2006).

  • Improving Poly(L-lactic Acid) Properties : By grafting polyhedral oligomeric silsesquioxane (POSS) with 2,3-dihydroxypropyl octanoate onto polylactic acid (PLLA), researchers enhanced the mechanical properties of PLLA films. This shows the compound's role in developing high-strength biodegradable materials (Zhang & Zheng, 2016).

Advanced Material Applications

  • Thermal Stability Enhancement in Composites : In a study investigating the role of natural oils on the thermal properties of recycled polypropylene wood flour composites, octanoic acid, a close relative of 2,3-dihydroxypropyl octanoate, was found to significantly improve thermal stability. This highlights the potential of similar compounds in enhancing material properties (Poletto, Zattera, & Santana, 2014).

  • Ester Synthesis Catalysis : Research on the synthesis of isopropyl octanoate, a compound used in various industries, showed that zinc n-octanoate, structurally similar to 2,3-dihydroxypropyl octanoate, can act as an effective catalyst. This suggests the potential of related compounds in facilitating ester synthesis processes (Maruyama, Kanda, & Wypych, 2016).

  • Star-Shaped Block Copolymers Synthesis : A study explored the use of star-shaped poly(3-hydroxy octanoate) in reversible addition fraction chain transfer (RAFT) polymerization, leading to the formation of efficient block copolymers. This research underscores the versatility of 2,3-dihydroxypropyl octanoate derivatives in advanced polymer synthesis (Allı, Allı, Hazer, & Zinn, 2022).

Biotechnology and Biofuel Applications

  • Biofuel Production : Investigations into E. coli's fatty acid biosynthesis revealed that modifications in the metabolic network could improve the bio-production of octanoic acid, a compound closely related to 2,3-dihydroxypropyl octanoate. This indicates the compound's potential role in biofuel and bioproducts development (Tan, Yoon, Chowdhury, Burdick, Jarboe, Maranas, & Shanks, 2018).

Mechanism of Action

Target of Action

2,3-Dihydroxypropyl octanoate, also known as Monocaprylin or Monoctanoin , is primarily targeted against bacterial organisms. It has been found to exhibit excellent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Mode of Action

It is known that the compound interacts with bacterial cells, leading to their inhibition . More research is needed to elucidate the precise interactions between 2,3-Dihydroxypropyl octanoate and its bacterial targets.

Biochemical Pathways

Given its antibacterial activity, it is likely that the compound interferes with essential biochemical processes in bacterial cells, leading to their inhibition .

Result of Action

The primary result of the action of 2,3-Dihydroxypropyl octanoate is the inhibition of bacterial growth . This makes the compound potentially useful in the treatment of bacterial infections.

Action Environment

The efficacy and stability of 2,3-Dihydroxypropyl octanoate can be influenced by various environmental factors. For instance, the compound’s solubility in water may affect its distribution and efficacy in the body Additionally, factors such as temperature and pH could potentially affect the stability of the compound

Safety and Hazards

The safety data sheet for “2,3-Dihydroxypropyl octanoate” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

2,3-dihydroxypropyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBFNMLVSPCDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048383
Record name 2,3-Dihydroxypropyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxypropyl octanoate

CAS RN

502-54-5, 26402-26-6
Record name Glyceryl 1-monooctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-54-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1-caprylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoctanoin component A
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Record name Monoctanoin
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Record name Octanoic acid, monoester with 1,2,3-propanetriol
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Record name 2,3-Dihydroxypropyl octanoate
Source EPA DSSTox
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Record name Octanoic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Octanoic acid, 2,3-dihydroxypropyl ester
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Record name GLYCERYL 1-CAPRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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